

AF10 Downstream Target Genes in Myeloid Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: AF10

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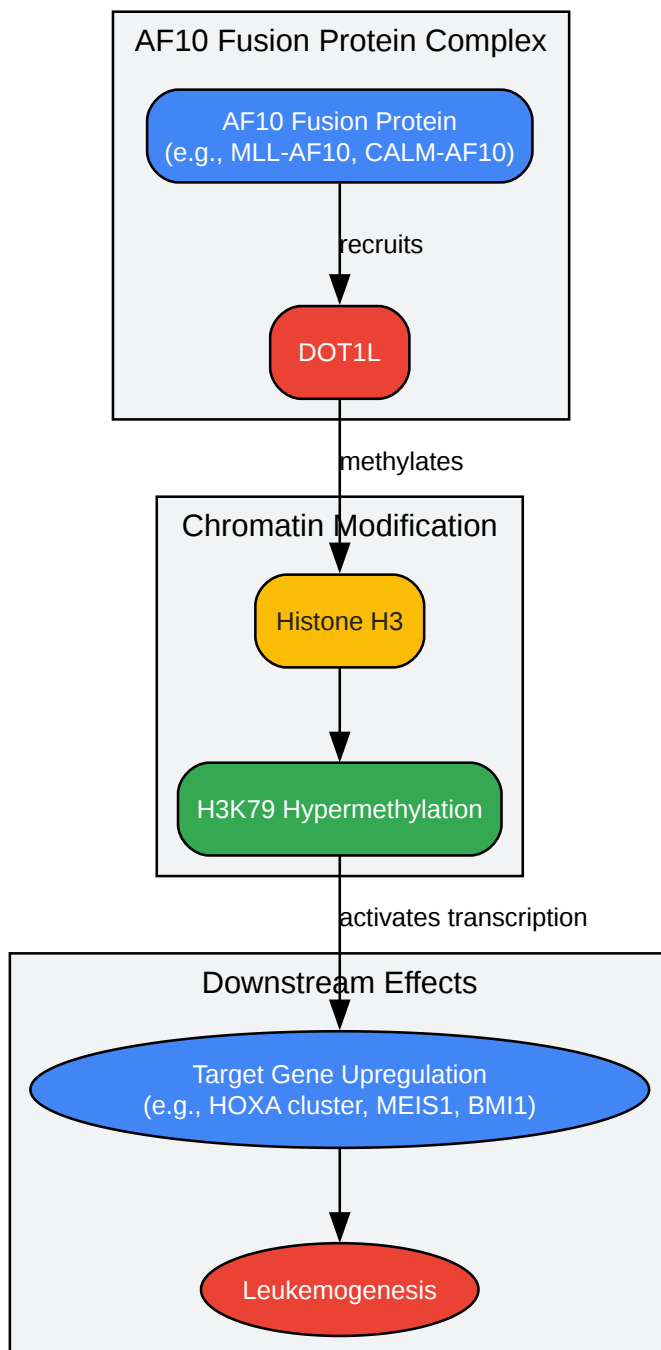
Introduction

AF10 (also known as MLLT10) is a crucial chromatin-modifying protein frequently implicated in the pathogenesis of aggressive myeloid leukemias. Often found as a fusion partner with genes such as KMT2A (MLL), PICALM (CALM), and others, **AF10** plays a pivotal role in driving oncogenic gene expression programs. This technical guide provides a comprehensive overview of the downstream target genes of **AF10** in myeloid cells, detailing the molecular pathways involved, quantitative gene expression data, and the experimental methodologies used to identify these targets.

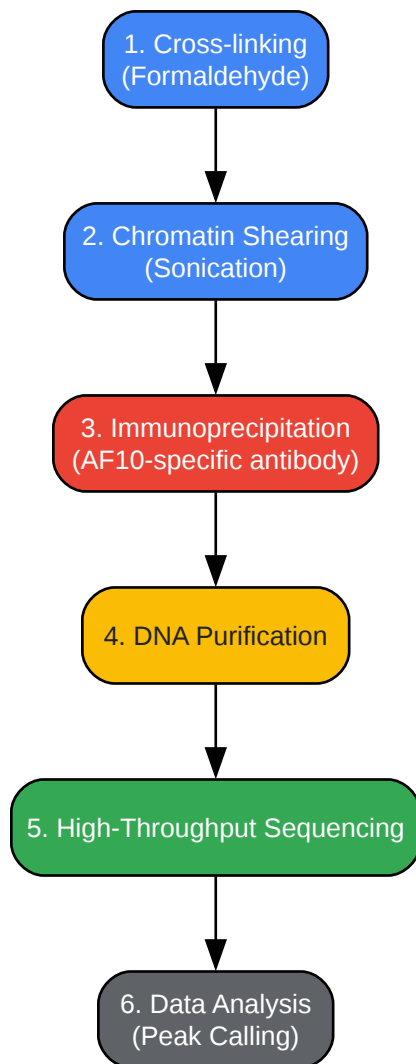
Core Signaling Pathway: AF10, DOT1L, and H3K79 Methylation

AF10 is a key component of a protein complex that regulates histone methylation. It directly interacts with DOT1L, the only known histone H3 lysine 79 (H3K79) methyltransferase.^[1] In normal hematopoiesis, this interaction is tightly regulated. However, in myeloid leukemias characterized by **AF10** rearrangements, the resulting fusion proteins aberrantly recruit the DOT1L complex to specific genomic loci.^[1] This leads to hypermethylation of H3K79 at these sites, a mark associated with active transcription, and the subsequent upregulation of proto-oncogenes.^[2] The octapeptide motif-leucine zipper (OM-LZ) domain of **AF10** is essential for its interaction with DOT1L and for the transforming activity of **AF10** fusion proteins.^[2]

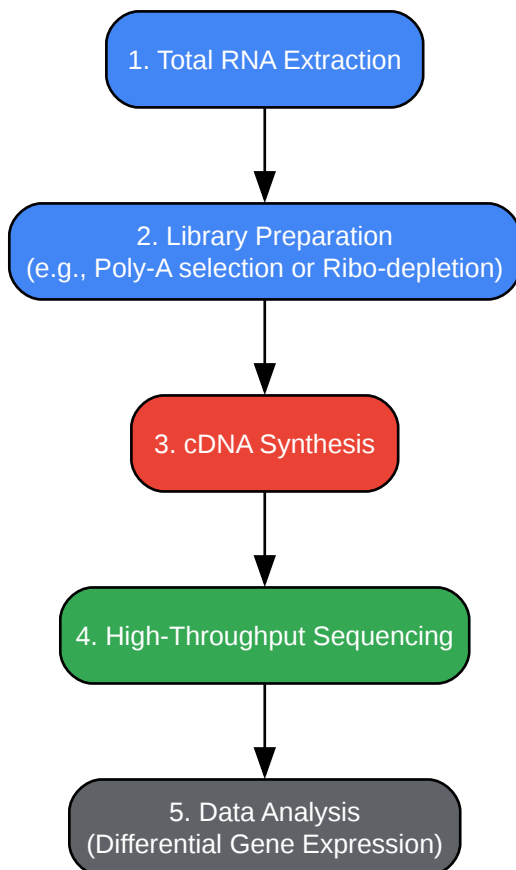
AF10-DOT1L Signaling Pathway in Myeloid Leukemia



ChIP-seq Experimental Workflow



RNA-seq Experimental Workflow



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References

- 1. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukaemic transformation by CALM–AF10 involves upregulation of Hoxa5 by hDOT1L - PMC [pmc.ncbi.nlm.nih.gov]
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